molecular formula C21H18ClNO3 B4341503 {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4341503
M. Wt: 367.8 g/mol
InChI Key: JGICNXFIAIMYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a furoyl group, and a chlorophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furoyl group: This can be achieved through the reaction of furfural with appropriate reagents to introduce the furoyl moiety.

    Introduction of the chlorophenoxy methyl group: This step involves the reaction of 2-chlorophenol with formaldehyde to form the chlorophenoxy methyl intermediate.

    Coupling with the quinoline core: The final step involves coupling the chlorophenoxy methyl intermediate with the quinoline core under specific conditions, such as using a base catalyst and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated quinoline derivatives.

Scientific Research Applications

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro[1,2,4]triazolo[1’,5’:1,6]pyrimido[4,5-b]quinoline
  • 5-[(2-chlorophenoxy)methyl]-1,3-oxazolidin-2-one

Uniqueness

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets.

Properties

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c22-17-8-2-4-10-19(17)25-14-16-11-12-20(26-16)21(24)23-13-5-7-15-6-1-3-9-18(15)23/h1-4,6,8-12H,5,7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGICNXFIAIMYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
Reactant of Route 3
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
Reactant of Route 4
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
Reactant of Route 6
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.